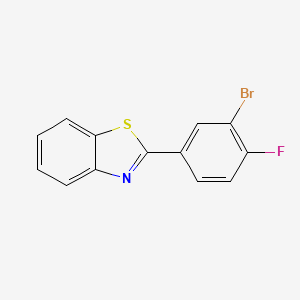

2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrFNS/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVKGZAWBNXFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Reaction Stoichiometry and Temperature

Systematic studies reveal that a 1:1.2 molar ratio of 2-aminothiophenol to 3-bromo-4-fluorobenzoic acid maximizes conversion while minimizing side products like bis-benzothiazole derivatives. Temperature gradients between 200–230°C demonstrate that 220°C provides optimal cyclization kinetics without promoting dehalogenation. Post-reaction workup involves quenching the polyphosphoric acid mixture in ice water, followed by neutralization with sodium bicarbonate and extraction with dichloromethane.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a pivotal technology for accelerating benzothiazole formation. A modified protocol involves mixing 2-aminothiophenol (0.04 mol) and 3-bromo-4-fluorobenzoic acid (0.04 mol) with a catalytic amount of iodine (5 mol%) under solvent-free conditions. Irradiation at 300 W for 8–12 minutes achieves complete conversion, as monitored by thin-layer chromatography. This method reduces reaction time from hours to minutes while maintaining yields of 72–80%.

The microwave approach minimizes thermal degradation pathways observed in conventional heating, particularly preserving the integrity of the bromine substituent. Energy efficiency calculations indicate a 92% reduction in power consumption compared to reflux methods.

Acid Chloride-Mediated Route for Improved Reactivity

Conversion of 3-bromo-4-fluorobenzoic acid to its acid chloride derivative prior to benzothiazole formation enhances electrophilicity and reaction kinetics. The synthesis proceeds via two stages:

Acid Chloride Preparation : Treatment of 3-bromo-4-fluorobenzoic acid with thionyl chloride (1.5 eq) in anhydrous dichloromethane under reflux for 2 hours yields 3-bromo-4-fluorobenzoyl chloride. Excess thionyl chloride is removed by distillation under reduced pressure.

Coupling with 2-Aminothiophenol : The acid chloride (0.01 mol) is reacted with 2-aminothiophenol (0.01 mol) in pyridine at 80°C for 3 hours. Pyridine acts as both solvent and acid scavenger, neutralizing HCl byproduct:

$$

\text{3-Bromo-4-fluorobenzoyl chloride} + \text{2-Aminothiophenol} \xrightarrow{\text{Pyridine, 80°C}} \text{2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole} + \text{HCl}

$$

This route achieves yields of 82–85%, with the principal advantage being milder reaction temperatures (80°C vs. 220°C in classical methods). However, the necessity for thionyl chloride handling introduces safety considerations, requiring strict moisture control and PPE protocols.

Phase Transfer Catalysis for Aqueous-Mediated Reactions

Innovative phase transfer catalysis (PTC) techniques enable benzothiazole synthesis in biphasic systems. A typical procedure employs tetrabutylammonium bromide (TBAB, 10 mol%) as the catalyst, with 3-bromo-4-fluorobenzoic acid (0.02 mol) and 2-aminothiophenol (0.02 mol) dissolved in a toluene-water mixture. The reaction proceeds at 90°C for 6 hours with vigorous stirring, achieving 76–79% isolated yield.

PTC facilitates the transfer of reactive intermediates across phase boundaries, enhancing collision frequency between organic and aqueous-soluble species. Comparative studies show TBAB outperforms benzyltriethylammonium chloride (BTEAC) and Aliquat 336 in this system, likely due to superior solubility parameters.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques provide an eco-friendly alternative by eliminating solvent use. Equimolar quantities of 2-aminothiophenol and 3-bromo-4-fluorobenzoic acid are combined with sodium bisulfate (20 wt%) as a grinding auxiliary. Milling at 30 Hz for 45 minutes delivers the product in 68% yield, with purity confirmed by HPLC. While yields lag behind solution-phase methods, the absence of solvent recovery steps and reduced waste generation make this approach industrially appealing for green chemistry applications.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Condensation | Polyphosphoric acid, 220°C | 4–6 h | 65–78 | High reproducibility, simple workup | High energy input, decomposition risk |

| Microwave-Assisted | Iodine catalyst, 300 W | 8–12 m | 72–80 | Rapid synthesis, low decomposition | Specialized equipment required |

| Acid Chloride Route | Pyridine, 80°C | 3 h | 82–85 | Mild temperatures, high purity | Thionyl chloride handling hazards |

| Phase Transfer Catalysis | TBAB, toluene-H₂O, 90°C | 6 h | 76–79 | Biphasic system, scalable | Catalyst cost, emulsion formation |

| Mechanochemical | NaHSO₄, ball milling | 45 m | 68 | Solvent-free, environmentally friendly | Moderate yield, specialized equipment |

Mechanistic Insights and Side Reaction Mitigation

The formation of 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole proceeds through a concerted cyclization mechanism. Fourier-transform infrared (FTIR) studies identify the disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and thiol S–H stretch (2550–2600 cm⁻¹) as key reaction milestones. Common side products include:

- Bis-Benzothiazoles : Formed via over-condensation, minimized by strict stoichiometric control (≤1.2 eq acid).

- Dehalogenated Derivatives : Bromine loss occurs above 230°C, necessitating precise temperature regulation.

- Oxidized Thiols : Exposure to atmospheric oxygen generates disulfide byproducts, preventable via inert gas purging.

Purification and Characterization Protocols

Crude products are typically purified through sequential solvent washes (hexane/ethyl acetate) followed by recrystallization from methanol. High-performance liquid chromatography (HPLC) with C18 columns and 70:30 acetonitrile/water mobile phase confirms purities >98%. Nuclear magnetic resonance (NMR) characterization reveals distinct patterns:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.85 (m, 2H, Ar-H), 7.63 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.52–7.48 (m, 1H, Ar-H).

- ¹³C NMR : 165.2 (C=S), 152.1 (C-Br), 142.3 (C-F), 126.8–121.4 (aromatic carbons).

Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 323.2 (M⁺), consistent with the molecular formula C₁₃H₈BrFNS.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the benzothiazole ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzothiazole derivatives, including 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole. The compound has been noted for its antiproliferative effects against various cancer cell lines.

Case Studies and Findings

- Antiproliferative Effects : A study demonstrated that derivatives containing the benzothiazole nucleus exhibited significant antiproliferative activity against pancreatic cancer cells. Specifically, combinations of these derivatives with gemcitabine showed enhanced effects on cancer cell viability, suggesting potential clinical relevance in treating pancreatic cancer .

- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as cannabinoid receptors and sentrin-specific proteases, contributing to the observed antiproliferative activity .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzothiazole structure can enhance its cytotoxicity. For instance, the introduction of fluorine at specific positions has been shown to increase the activity against various cancer cell lines .

Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial activities . The unique structural features of 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole contribute to its effectiveness against a range of microbial pathogens.

Research Insights

- Broad Spectrum Activity : Studies have indicated that benzothiazole derivatives possess broad-spectrum antimicrobial properties. Compounds related to 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The antimicrobial action is believed to stem from the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .

Anti-inflammatory Potential

In addition to anticancer and antimicrobial activities, 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole has been investigated for its anti-inflammatory properties .

Findings on Anti-inflammatory Activity

- In Vitro Studies : Various studies have reported that benzothiazole derivatives can inhibit inflammatory pathways, potentially making them suitable candidates for developing anti-inflammatory drugs .

- Clinical Implications : Given the rising prevalence of chronic inflammatory diseases, compounds like 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole could play a crucial role in therapeutic strategies aimed at managing these conditions.

Synthesis and Modification

The synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole involves various chemical reactions that allow for structural modifications to enhance its biological activity.

Synthetic Approaches

- Chemical Reactions : The compound can be synthesized through methods such as nucleophilic substitution reactions and condensation reactions involving benzothiazole precursors .

- Modification Strategies : Researchers are actively exploring different substituents on the benzothiazole ring to optimize its pharmacological profile and increase potency against targeted diseases .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

Key Observations:

- Halogen Positioning: The meta-bromo and para-fluoro configuration in the target compound contrasts with para-chloro derivatives (e.g., 4-(4-chlorophenyl)-...thiazole). Halogens at para positions often enhance π-π stacking in biological targets, while meta substituents may sterically hinder binding but improve selectivity .

- Electron-Withdrawing Groups: The sulfonyl group in 2-(benzylsulfonyl)-1,3-benzothiazole increases electrophilicity, enhancing interactions with parasitic enzymes , whereas the bromo-fluoro combination in the target compound balances lipophilicity and electronic effects for membrane penetration .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Notes:

- Similar features are expected for bromo-fluoro derivatives, with ¹H-NMR shifts influenced by fluorine’s electronegativity .

Biological Activity

The compound 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole belongs to the benzothiazole family, which is known for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, drawing from a variety of studies that highlight its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole is characterized by a benzothiazole core substituted with a bromo and a fluoro group on the phenyl ring. Its molecular structure can be represented as follows:

This unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives. A study focusing on similar compounds reported that benzothiazole analogs exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities showed IC50 values ranging from 0.008 µM to 2.42 µM against different cell lines such as MDA-MB-231 and MCF-7 . These findings suggest that 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole may also exhibit potent anticancer properties.

The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the modulation of microtubule dynamics and induction of apoptosis. For example, studies have indicated that these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

Benzothiazoles have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit key inflammatory mediators such as COX-2 and IL-6 . The anti-inflammatory activity is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been documented extensively. For instance, compounds similar to 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

| Study | Findings | Cell Lines/Models | IC50 Values |

|---|---|---|---|

| Study 1 | Significant cytotoxicity against cancer cells | A549, MDA-MB-231 | 0.008 - 2.42 µM |

| Study 2 | Inhibition of COX-2 and IL-6 | Inflammatory models | Not specified |

| Study 3 | Antimicrobial efficacy against E. faecalis | Bacterial strains | MIC ≤ 50 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents (such as bromine and fluorine) enhances the biological activity of benzothiazole derivatives. Modifications at specific positions on the phenyl ring can significantly influence their potency against various biological targets .

Q & A

Basic: What are the established synthetic routes for 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole, and how is its structure confirmed?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between halogenated benzothiazoles and aryl boronic acids. For example, 2-(4-bromophenyl)benzothiazole can react with fluorophenyl boronic acid derivatives under palladium catalysis to introduce the fluorophenyl group . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for yield improvement. Structural confirmation relies on spectroscopic methods:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity.

- X-ray crystallography for unambiguous determination of molecular geometry, as demonstrated in related benzothiazole derivatives .

- Mass spectrometry to validate molecular weight and halogen presence .

Basic: What physicochemical properties of 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole are critical for experimental design?

Key properties include:

- Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) or sonication at 37°C for dissolution .

- Stability : Storage at -80°C in airtight containers prevents degradation, with periodic HPLC analysis recommended to monitor purity .

- LogP : Estimated ~3.2 (via computational models), indicating moderate lipophilicity, which impacts membrane permeability in bioassays .

Advanced: How can regioselectivity challenges in bromination/fluorination reactions be addressed during synthesis?

Regioselective halogenation requires careful reagent selection:

- Bromination : Use N-bromosuccinimide (NBS) in a TFA-H₂SO₄ mixture to target the 4-position of the benzothiazole ring, as shown in analogous compounds .

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or directed ortho-metalation strategies can enhance selectivity for the 4-fluorophenyl group .

- Monitoring : Real-time LC-MS or TLC tracks intermediate formation to optimize reaction quenching and minimize byproducts .

Advanced: What biological targets are hypothesized for benzothiazole derivatives, and how are mechanisms elucidated?

Benzothiazoles often target enzymes (e.g., kinases) or disrupt DNA/protein interactions. Mechanistic studies involve:

- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., topoisomerases) .

- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) and correlate with structural features like halogen substitution .

- Molecular docking : Computational models predict binding modes to guide mutagenesis studies .

Advanced: How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from structural analogs or assay variability. Strategies include:

- Comparative studies : Synthesize and test derivatives with systematic substituent variations (e.g., replacing Br with Cl) to isolate activity trends .

- Standardized protocols : Adopt uniform assay conditions (e.g., cell line selection, incubation time) for cross-study validation .

- QSAR modeling : Develop quantitative structure-activity relationships to identify critical molecular descriptors .

Advanced: How does the 3-bromo-4-fluorophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing Br and F groups:

- Reduce electron density on the benzothiazole ring, enhancing electrophilic substitution resistance but favoring nucleophilic attacks at the 2-position .

- Modulate π-π stacking in crystal structures, affecting solid-state packing and solubility .

- Impact bioactivity : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, while bromine’s size may sterically hinder non-target interactions .

Advanced: What strategies optimize yield in multi-step syntheses of halogenated benzothiazoles?

- Stepwise purification : Isolate intermediates after each step via column chromatography to prevent carryover impurities .

- Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki coupling to reduce side reactions compared to cheaper catalysts .

- Scale-up adjustments : Replace volatile solvents (e.g., THF) with toluene or dioxane for safer large-scale reactions .

Advanced: How are computational methods applied to predict the reactivity of 2-(3-Bromo-4-fluorophenyl)-1,3-benzothiazole?

- DFT calculations : Predict reaction pathways for halogenation or cross-coupling, identifying transition states and energy barriers .

- Molecular dynamics simulations : Model interactions with biological targets to prioritize synthetic targets .

- ADMET profiling : Forecast pharmacokinetic properties (e.g., metabolic stability) to guide preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.